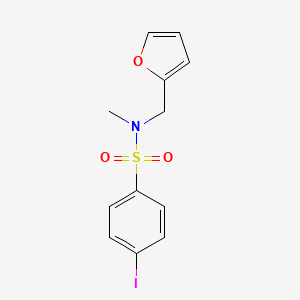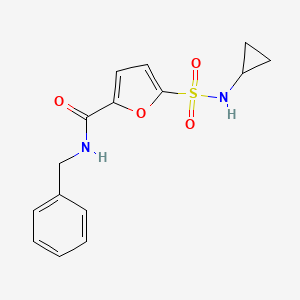
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as DMPT, is a synthetic compound that has been studied for its potential applications in scientific research. DMPT has been found to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
Mécanisme D'action
The exact mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of the enzyme HIF-1α, which is involved in the regulation of oxygen levels in cells. By inhibiting HIF-1α, this compound may be able to prevent the growth and spread of cancer cells. This compound has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular energy metabolism. By activating this pathway, this compound may be able to protect cells from damage and promote cell survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of the AMPK signaling pathway, and the prevention of neurodegeneration. This compound has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone for lab experiments is its ability to inhibit cancer cell growth, which makes it a promising candidate for cancer research. This compound also has neuroprotective effects, which may be useful in the study of neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is the further study of its mechanism of action, which may help to identify new targets for drug development. Another direction is the development of new drugs based on the structure and properties of this compound, which may have improved efficacy and safety profiles. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Méthodes De Synthèse
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of thioamide with α-bromoacetophenone, followed by the reaction with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential applications in several fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells, and may be useful in the development of new cancer treatments. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and properties.
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-16(21-13(2)18-12)17(20)19-10-8-15(9-11-19)14-6-4-3-5-7-14/h3-8H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYASOAGXHYAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)
![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)
![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)

![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
